molecular formula C20H17N5O3 B2690946 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863020-01-3

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2690946
M. Wt: 375.388
InChI Key: DPKKEHGPSOKXSW-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been reported in the literature . The synthesis involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Synthetic Methods and Chemical Transformations

This compound belongs to a class of molecules that can undergo various synthetic transformations, offering a versatile platform for the development of novel chemical entities. Research indicates that triazolopyrimidines, similar to the given compound, can be synthesized through rearrangements and condensation reactions, which are fundamental in heterocyclic chemistry. For instance, Lashmanova et al. (2019) explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, showcasing the chemical flexibility and synthetic utility of these scaffolds (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019). Astakhov et al. (2014) detailed the condensation of amino triazoles with β-keto esters, further illustrating the compound's role in generating diverse heterocyclic structures (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).

Pharmaceutical and Biological Applications

Compounds with the triazolopyrimidinone core have been investigated for various biological activities, including antimicrobial and antihypertensive effects. El‐Kazak and Ibrahim (2013) synthesized novel triazolopyrimidines and evaluated their antimicrobial efficacy, highlighting the potential of these compounds in drug discovery (El‐Kazak & Ibrahim, 2013). Furthermore, Keshari et al. (2020) synthesized derivatives showing significant antihypertensive activity, demonstrating the compound's relevance in developing cardiovascular therapies (Keshari, Khan, Khalilullah, Yusuf, & Ahmed, 2020).

Materials Science and Supramolecular Chemistry

The structural features of triazolopyrimidines, including those similar to the target compound, lend themselves to applications in materials science and supramolecular chemistry. For instance, Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies, indicative of the compound's utility in designing novel materials and molecular devices (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have shown promise as potent inhibitors of USP28, suggesting potential applications in cancer therapy . Future research could focus on further exploring these applications and developing new USP28 inhibitors .

properties

IUPAC Name

3-(4-ethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-15(9-11-16)25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKEHGPSOKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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